

A Spectroscopic Investigation of 1,3-Dihydroisobenzofuran-5-amine and its Positional Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,3-Dihydroisobenzofuran-5-amine*

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A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **1,3-dihydroisobenzofuran-5-amine** with its structural isomers, 1,3-dihydroisobenzofuran-4-amine and 1,3-dihydroisobenzofuran-6-amine. Due to a scarcity of publicly available experimental data for the 4- and 6-amino isomers, this comparison incorporates experimental data for the 5-amino isomer and the parent compound, 1,3-dihydroisobenzofuran, alongside predicted spectroscopic features for the isomers based on established principles of spectroscopy. This guide is intended to serve as a valuable resource for the identification and characterization of these compounds in a laboratory setting.

Introduction

1,3-dihydroisobenzofuran derivatives are scaffolds of interest in medicinal chemistry and materials science. The position of the amine substituent on the benzene ring significantly influences the electronic properties, reactivity, and biological activity of the molecule. Spectroscopic analysis is a cornerstone for the unambiguous identification and differentiation of these isomers. This guide focuses on a comparative analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for **1,3-dihydroisobenzofuran-5-amine** and its isomers. The data for the parent compound, 1,3-dihydroisobenzofuran, is included to provide a baseline for the spectroscopic shifts and patterns of the core structure.

Table 1: ^1H -NMR Spectroscopic Data (Predicted and Experimental)

Compound	Aromatic Protons (ppm)	Methylene Protons (-CH ₂ -O-CH ₂ -) (ppm)	Amine Protons (-NH ₂) (ppm)
1,3-Dihydroisobenzofuran-5-amine	6.57 (s, 1H), 6.60 (dd, J = 7.9, 2.0 Hz, 1H), 7.01 (d, J = 7.9 Hz, 1H)[1]	5.02 (s, 4H)[1]	3.71 (br s, 2H)[1]
1,3-Dihydroisobenzofuran-4-amine	Predicted: Three distinct signals in the aromatic region, with expected upfield shifts due to the ortho and para directing effects of the amine group.	Predicted: Two singlets, potentially shifted slightly from the parent compound.	Predicted: A broad singlet, typically in the 3.5-4.5 ppm range.
1,3-Dihydroisobenzofuran-6-amine	Predicted: Symmetric pattern with two distinct signals in the aromatic region due to the plane of symmetry.	Predicted: Two singlets, likely similar to the 5-amino isomer.	Predicted: A broad singlet in the 3.5-4.5 ppm range.
1,3-Dihydroisobenzofuran	~7.2 ppm (m, 4H)	~5.1 ppm (s, 4H)	N/A

Table 2: ^{13}C -NMR Spectroscopic Data (Predicted)

Compound	Aromatic Carbons (ppm)	Methylene Carbons (-CH ₂ -O-CH ₂ -) (ppm)	C-NH ₂ Bearing Carbon (ppm)
1,3-Dihydroisobenzofuran -5-amine	Predicted: Six distinct signals, with the C-NH ₂ carbon being the most upfield shifted aromatic carbon.	Predicted: ~73 ppm	Predicted: ~145-150 ppm
1,3-Dihydroisobenzofuran -4-amine	Predicted: Six distinct signals, with significant upfield shifts for the carbons ortho and para to the amine group.	Predicted: ~73 ppm	Predicted: ~140-145 ppm
1,3-Dihydroisobenzofuran -6-amine	Predicted: Four distinct signals due to symmetry.	Predicted: ~73 ppm	Predicted: ~145-150 ppm
1,3-Dihydroisobenzofuran	~121, 127, 140 ppm	~73 ppm	N/A

Table 3: FTIR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)

Compound	N-H Stretching	C-H (Aromatic) Stretching	C-H (Aliphatic) Stretching	C-O-C Stretching	C-N Stretching
1,3-Dihydroisobenzofuran-5-amine	Predicted: Two bands in the 3300-3500 cm ⁻¹ region (symmetric and asymmetric).	Predicted: ~3000-3100 cm ⁻¹	Predicted: ~2850-2950 cm ⁻¹	Predicted: ~1050-1250 cm ⁻¹ (asymmetric)	Predicted: ~1250-1350 cm ⁻¹
1,3-Dihydroisobenzofuran-4-amine	Predicted: Two bands in the 3300-3500 cm ⁻¹ region.	Predicted: ~3000-3100 cm ⁻¹	Predicted: ~2850-2950 cm ⁻¹	Predicted: ~1050-1250 cm ⁻¹	Predicted: ~1250-1350 cm ⁻¹
1,3-Dihydroisobenzofuran-6-amine	Predicted: Two bands in the 3300-3500 cm ⁻¹ region.	Predicted: ~3000-3100 cm ⁻¹	Predicted: ~2850-2950 cm ⁻¹	Predicted: ~1050-1250 cm ⁻¹	Predicted: ~1250-1350 cm ⁻¹
1,3-Dihydroisobenzofuran	N/A	~3020-3070 cm ⁻¹	~2850-2960 cm ⁻¹	~1040 cm ⁻¹	N/A

Table 4: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Predicted Key Fragmentation Patterns
1,3-Dihydroisobenzofuran -5-amine	C ₈ H ₉ NO	135.16	Predicted: Molecular ion (M ⁺) at m/z 135. Loss of H, NH ₂ , and CH ₂ O fragments.
1,3-Dihydroisobenzofuran -4-amine	C ₈ H ₉ NO	135.16	Predicted: Molecular ion (M ⁺) at m/z 135. Fragmentation pattern will differ from the 5- and 6-isomers, particularly in the relative intensities of fragment ions.
1,3-Dihydroisobenzofuran -6-amine	C ₈ H ₉ NO	135.16	Predicted: Molecular ion (M ⁺) at m/z 135. Fragmentation pattern will be distinct from the 4- and 5-isomers.
1,3-Dihydroisobenzofuran	C ₈ H ₈ O	120.15	M ⁺ at m/z 120, loss of H (m/z 119), loss of CH ₂ O (m/z 90), tropylion ion (m/z 91).

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Accurately weigh 5-20 mg of the amine sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.^[2] For ¹³C NMR, a higher concentration (20-50 mg) may be required.^[2] Ensure the sample is fully dissolved.

- **Instrument Setup:** The NMR spectra should be recorded on a spectrometer operating at a frequency of 300 MHz or higher for optimal resolution.
- **Data Acquisition:** For ^1H -NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ^{13}C -NMR, a larger number of scans will be necessary due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation (ATR Method for Solids):** Place a small amount of the powdered sample directly onto the clean crystal of the Attenuated Total Reflectance (ATR) accessory.^[3] Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.^{[3][4]}
- **Background Spectrum:** Record a background spectrum of the empty, clean ATR crystal before analyzing the sample.
- **Sample Spectrum:** Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- **Data Analysis:** Identify the characteristic absorption bands (in cm^{-1}) corresponding to the functional groups present in the molecule.

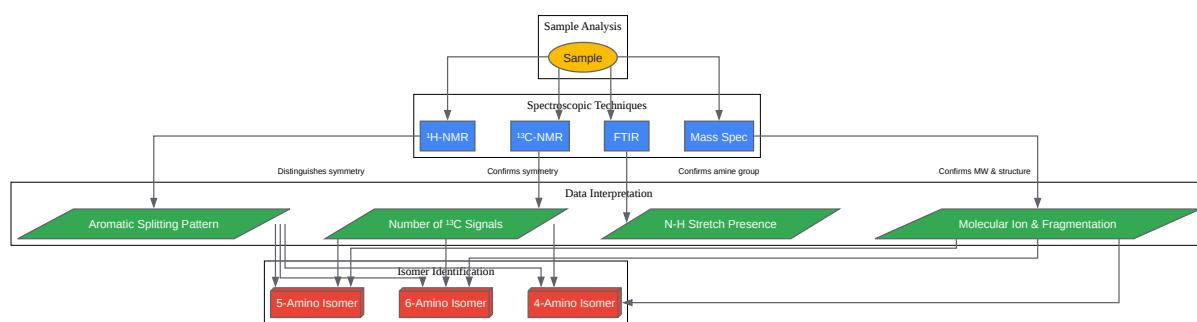
Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- **GC Conditions:** Use a capillary column suitable for the analysis of aromatic compounds (e.g., a non-polar or medium-polar column like DB-5ms).^[5] The oven temperature program should start at a low temperature and ramp up to a higher temperature to ensure good separation of the analyte from any impurities.^{[5][6]}

- MS Conditions: The mass spectrometer should be operated in electron ionization (EI) mode. Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).
- Data Analysis: Identify the retention time of the compound from the total ion chromatogram (TIC). Analyze the mass spectrum of the peak of interest to determine the molecular ion and characteristic fragment ions.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic differentiation of 1,3-dihydroisobenzofuran-amine isomers.



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Caption: Workflow for Isomer Differentiation.

Conclusion

The spectroscopic techniques of NMR, FTIR, and Mass Spectrometry provide a powerful toolkit for the differentiation of 1,3-dihydroisobenzofuran-amine isomers. While experimental data for the 4- and 6-amino isomers are not readily available in the public domain, the principles outlined in this guide, in conjunction with the experimental data for the 5-amino isomer and the parent compound, offer a solid framework for their characterization. The distinct substitution patterns of the isomers are expected to give rise to unique spectroscopic signatures, particularly in their ¹H and ¹³C-NMR spectra, which will be the most definitive techniques for their identification. Researchers are encouraged to acquire and publish comprehensive spectroscopic data for the 4- and 6-amino isomers to enrich the scientific literature and facilitate future research in this area.

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